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Compound Name: 3-Chloropyridine

Cat. No.: B048278 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Chloropyridine is a halogenated pyridine derivative that has emerged as a crucial

intermediate in the synthesis of a wide range of valuable organic compounds.[1][2] Its unique

electronic properties and reactivity make it an ideal scaffold for the construction of complex

molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide

provides a comprehensive overview of the properties, reactivity, and applications of 3-
chloropyridine, along with detailed experimental protocols and quantitative data to support its

use in organic synthesis.

Physicochemical Properties
3-Chloropyridine is a colorless to light yellow liquid at room temperature.[4][5] Its physical and

chemical properties are summarized in the table below.
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Property Value References

Molecular Formula C₅H₄ClN [2]

Molecular Weight 113.54 g/mol [2][6]

Boiling Point 148 °C [2][4]

Density 1.194 g/mL at 25 °C [4]

Refractive Index 1.533 (at 20°C) [2]

Flash Point 66 °C [6]

Solubility Slightly soluble in water [6]

CAS Number 626-60-8 [1][4]

Reactivity and Key Reactions
The synthetic utility of 3-chloropyridine stems primarily from the reactivity of the carbon-

chlorine bond. The chlorine atom at the 3-position of the pyridine ring serves as a good leaving

group in various cross-coupling and nucleophilic substitution reactions.[1]

3-Chloropyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling

reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom

bonds.[7]

Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-chloropyridine with an

organoboron compound, typically a boronic acid or ester, to form a biaryl or hetero-biaryl

linkage.[8] The choice of catalyst, ligand, and base is critical for achieving high yields,

especially with the less reactive chloropyridine substrate.[8]
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Caption: General scheme of the Suzuki-Miyaura coupling of 3-chloropyridine.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between

3-chloropyridine and a terminal alkyne.[9] It typically employs a palladium catalyst and a

copper(I) co-catalyst in the presence of a base.[9][10]
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Caption: General scheme of the Sonogashira coupling of 3-chloropyridine.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-

nitrogen bonds, coupling 3-chloropyridine with a primary or secondary amine.[11][12] The use

of bulky, electron-rich phosphine ligands is often crucial for the success of this transformation.

[13]
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Caption: General scheme of the Buchwald-Hartwig amination of 3-chloropyridine.

3-Chloropyridine can also undergo nucleophilic aromatic substitution (SNAr), although it is

generally less reactive in this regard compared to its 2- and 4-chloro isomers.[14][15] In SNAr

reactions, a nucleophile attacks the carbon bearing the chlorine atom, leading to the

displacement of the chloride ion.[16] The electron-withdrawing effect of the pyridine nitrogen

atom facilitates this attack, but the effect is less pronounced at the 3-position.[17]

Quantitative Data from Selected Reactions
The following table summarizes representative examples of cross-coupling reactions involving

3-chloropyridine, highlighting the reaction conditions and yields.
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Reactio
n Type

Couplin
g
Partner

Catalyst
/Ligand

Base Solvent
Temp
(°C)

Yield
(%)

Referen
ce

Suzuki-

Miyaura

4-

Tolylboro

nic acid

Pd(OAc)₂

/ SPhos
K₃PO₄

Toluene/

H₂O
100 95 [18]

Suzuki-

Miyaura

Phenylbo

ronic acid

Pd(OAc)₂

/ PCy₃
K₃PO₄ Dioxane 100 92 [19]

Sonogas

hira

Phenylac

etylene

Pd(PPh₃)

₂Cl₂ / CuI
Et₃N DMF 100 85 [20]

Buchwal

d-Hartwig

Morpholi

ne

Pd₂(dba)

₃ / XPhos
NaOtBu Toluene 100 90 [21]

Experimental Protocols
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Start

Reaction Setup:
- Add 3-chloropyridine, coupling partner,
  catalyst, ligand, and base to a dry flask.

- Purge with inert gas (N₂ or Ar).

Add anhydrous solvent via syringe.

Heat the reaction mixture to the
designated temperature and stir.

Monitor reaction progress
by TLC or LC-MS.

Work-up:
- Cool to room temperature.

- Dilute with organic solvent and water.
- Separate layers and extract aqueous phase.

Purification:
- Dry combined organic layers.

- Concentrate under reduced pressure.
- Purify by column chromatography.

End

Click to download full resolution via product page

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
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Materials:

3-Chloropyridine (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

SPhos (0.04 mmol, 4 mol%)

Potassium phosphate (K₃PO₄, 2.0 mmol)

Anhydrous toluene (5 mL)

Degassed water (0.5 mL)

Procedure:

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-chloropyridine,

the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

Add anhydrous toluene and degassed water to the tube via syringe.

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and filter.

Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-

arylpyridine.

Materials:

3-Chloropyridine (1.0 mmol)

Terminal alkyne (1.2 mmol)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

Triethylamine (Et₃N, 2.0 mmol)

Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

To a dry Schlenk tube under an inert atmosphere, add 3-chloropyridine, the terminal

alkyne, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

Add anhydrous DMF and triethylamine via syringe.

Seal the tube and heat the reaction mixture to 100 °C with stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium

sulfate, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the 3-

alkynylpyridine.
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Materials:

3-Chloropyridine (1.0 mmol)

Amine (1.2 mmol)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

XPhos (0.03 mmol, 3 mol%)

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

Anhydrous toluene (5 mL)

Procedure:

In a glovebox, add 3-chloropyridine, the amine, tris(dibenzylideneacetone)dipalladium(0),

XPhos, and sodium tert-butoxide to a dry vial.

Add anhydrous toluene to the vial.

Seal the vial and remove it from the glovebox.

Heat the reaction mixture to 100 °C with stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and pass it through a short plug of silica gel,

eluting with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the 3-

aminopyridine derivative.

Applications in Synthesis
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3-Chloropyridine is a key starting material for the synthesis of numerous active

pharmaceutical ingredients (APIs) and agrochemicals.[1] Its ability to introduce the 3-pyridyl

moiety into a molecule is highly valuable, as this structural motif is present in a wide range of

biologically active compounds.[1] For instance, the pyridine ring can act as a hydrogen bond

acceptor and participate in π-stacking interactions with biological targets.

Pharmaceuticals: The 3-pyridyl group is a common feature in drugs targeting various diseases.

The synthetic methodologies described above are frequently employed in the discovery and

development of new therapeutic agents.

Agrochemicals: 3-Chloropyridine derivatives are also used in the synthesis of herbicides,

insecticides, and fungicides.[22] The incorporation of the 3-pyridyl group can enhance the

efficacy and selectivity of these agrochemicals.

Conclusion
3-Chloropyridine is a versatile and indispensable building block in modern organic synthesis.

Its participation in a wide array of powerful cross-coupling reactions and other transformations

allows for the efficient construction of complex molecules with diverse applications. The

protocols and data presented in this guide are intended to facilitate its use in research and

development, enabling the synthesis of novel compounds with potential applications in

medicine, agriculture, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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